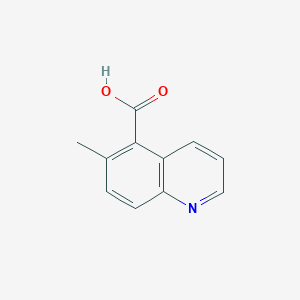

6-Methylquinoline-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOBYBHUXNGHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 6 Methylquinoline 5 Carboxylic Acid

Classical and Contemporary Quinoline (B57606) Synthesis Routes

The construction of the quinoline ring system is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for creating substituted derivatives. The synthesis of 6-Methylquinoline-5-carboxylic acid can be envisioned through the adaptation of these classical routes.

Cyclization Reactions for the Quinoline Core (e.g., Friedländer-type, Pfitzinger-type, Doebner-Miller modifications, Skraup variants)

The primary approach to quinoline synthesis involves the cyclization of appropriately substituted anilines. The specific substitution pattern of this compound dictates the choice of starting materials for these reactions.

Skraup Synthesis : This method involves reacting an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgnumberanalytics.com To produce the target molecule, the Skraup reaction would necessitate 3-amino-4-methylbenzoic acid as the starting aniline. The reaction with glycerol would first form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline core. numberanalytics.comresearchgate.net The harsh, often violent, exothermic conditions of the Skraup reaction are a significant drawback, though moderators like ferrous sulfate (B86663) can be used to control the process. wikipedia.orgorgsyn.orgchempedia.info

Doebner-Miller Reaction : A more flexible variation, the Doebner-Miller reaction, synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgjptcp.com This reaction is also known as the Skraup-Doebner-Von Miller synthesis. wikipedia.orgiipseries.org To obtain this compound, one could theoretically start with 3-amino-4-methylbenzoic acid and react it with an α,β-unsaturated aldehyde or ketone that provides the remaining atoms for the pyridine (B92270) ring. A key challenge is the potential for multiple products due to regioselectivity issues, especially with substituted anilines. rsc.org

Friedländer Synthesis : The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. ijpsjournal.comresearchgate.net For the target compound, this would require a starting material like 2-amino-4-methyl-5-formylbenzoic acid (or a related ketone), which is a complex and not readily available precursor. The reaction would then proceed via condensation and subsequent cyclodehydration. researchgate.net

Pfitzinger Reaction : This reaction is particularly useful for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The base hydrolyzes the isatin to an α-keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org To adapt this for this compound, a non-standard starting material would be required, making this route less direct than for 4-carboxy derivatives. However, the principles of the Pfitzinger reaction are foundational for building the quinoline carboxylic acid moiety. rsc.orgnih.gov

Table 1: Overview of Classical Quinoline Synthesis Routes

| Reaction Name | General Reactants | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms quinoline core directly; harsh conditions. wikipedia.orgresearchgate.net | Requires 3-amino-4-methylbenzoic acid as starting material. |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | More versatile than Skraup; can produce substituted quinolines. wikipedia.org | Could use 3-amino-4-methylbenzoic acid with an appropriate carbonyl compound. |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Condensation followed by cyclodehydration. researchgate.net | Requires a complex, specifically substituted o-amino benzoylformic acid. |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Excellent route for quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net | Less direct for a 5-carboxylic acid derivative; requires modified starting materials. |

Directed Functionalization Strategies for Methyl and Carboxylic Acid Group Incorporation

Modern synthetic chemistry offers powerful tools for the regioselective functionalization of heterocyclic rings through C-H activation. nih.govrsc.org These methods provide an alternative to building the entire ring from scratch and could be applied to a pre-existing quinoline core to introduce the methyl and carboxylic acid groups at the C6 and C5 positions, respectively.

This strategy relies on transition-metal catalysis (e.g., using palladium, rhodium, or copper) where a directing group on the quinoline scaffold guides the metal to a specific C-H bond. acs.orgacs.org For instance, a directing group at the N1 or C8 position could potentially direct metallation to the C5 position, allowing for subsequent carboxylation. Similarly, C-H methylation at the C6 position could be explored. The success of these reactions is highly dependent on the choice of catalyst, ligand, and directing group to control the regioselectivity. nih.govscispace.com While specific protocols for the C5/C6 functionalization of quinoline to produce the target acid are not widely documented, the general principles of directed C-H functionalization represent a viable and atom-economical synthetic approach. rsc.org

Oxidative Routes for Carboxylic Acid Derivatization from Methyl Precursors

A common and practical strategy for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl group. youtube.com This approach would involve the synthesis of a precursor, 5,6-dimethylquinoline (B184590), followed by the selective oxidation of the C5-methyl group to a carboxylic acid.

The synthesis of 5,6-dimethylquinoline could be achieved via a standard Skraup or Doebner-Miller reaction starting from 3,4-dimethylaniline. Once the precursor is obtained, the oxidation step presents a significant challenge in regioselectivity. The two methyl groups may have different reactivities, but achieving exclusive oxidation of the C5-methyl group without affecting the C6-methyl group or the quinoline ring itself requires carefully controlled conditions.

Common oxidizing agents for this type of transformation include:

Potassium permanganate (B83412) (KMnO₄) : A strong oxidant that can convert methyl groups to carboxylic acids, often under heated alkaline or acidic conditions. youtube.com

Chromium trioxide (CrO₃) : Another powerful oxidizing agent for this conversion.

Nitric acid (HNO₃) : Can be used for oxidation, sometimes with a catalyst like vanadium ions, as described in patented industrial processes for related compounds.

A catalytic aerobic oxidation using a Pd(II) system has been shown to regioselectively oxidize substituted 8-methylquinolines, primarily yielding acetates but with the corresponding carboxylic acids as minor products. rsc.org This highlights the potential for catalytic methods to offer greater control. The main challenge remains preventing over-oxidation and ensuring the reaction occurs at the desired methyl group. researchgate.net

Table 2: Common Oxidizing Agents for Methyl-to-Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Key Considerations |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base or acid, heat | Strong, can be non-selective and may cleave the ring under harsh conditions. youtube.com |

| Chromium Trioxide (CrO₃) | Acidic medium (e.g., acetic acid) | Toxic and generates hazardous waste. |

| Nitric Acid (HNO₃) | Often with H₂SO₄ and a catalyst (e.g., vanadium) | Can be effective but requires careful temperature control to avoid side reactions. |

| Catalytic Aerobic Oxidation | Pd(II) catalyst, O₂ or air as oxidant | Milder conditions, potential for higher selectivity. rsc.org |

Modernized Synthetic Techniques and Conditions

Recent advancements in synthetic methodology focus on improving the efficiency, safety, and environmental impact of chemical reactions. These techniques can be applied to the classical syntheses of quinolines to provide more effective routes to this compound.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netnih.gov The use of microwave heating has been successfully applied to various quinoline syntheses. For example, a Friedländer synthesis using microwave conditions has been reported to be an environmentally friendly method. mdpi.com Similarly, Pfitzinger reactions can be accelerated using microwave energy. lew.ro The direct synthesis of quinoline-2-carboxanilides from the corresponding carboxylic acid and anilines has also been achieved efficiently under microwave irradiation, demonstrating its utility in forming functionalized quinoline derivatives. researchgate.netnih.gov Applying microwave-assisted protocols to a Doebner or Pfitzinger-type synthesis of this compound could offer significant advantages over conventional heating methods. mdpi.comresearchgate.net

Solvent-Free Reaction Conditions and Green Chemistry Applications

The principles of green chemistry aim to reduce waste and the use of hazardous substances. ijpsjournal.com In quinoline synthesis, this has led to the development of reactions that use environmentally benign solvents like water and ethylene (B1197577) glycol, or are conducted under solvent-free conditions. researchgate.nettandfonline.com For example, a modified Doebner reaction for producing 4-quinoline carboxylic acids has been developed using a p-toluenesulfonic acid (p-TSA) catalyst in a water-ethylene (B12542467) glycol system, offering high conversion rates and shorter reaction times. tandfonline.com Other green approaches include the use of reusable catalysts or conducting reactions under ultrasound irradiation. rsc.org These eco-friendly methods could be adapted to synthesize this compound, making the process more sustainable and cost-effective. rsc.orgijpsjournal.com

Transition Metal-Catalyzed Approaches in Quinoline Synthesis (e.g., Palladium-catalyzed methods, C-H activation)

The construction of the quinoline core has been significantly advanced by the advent of transition metal-catalyzed reactions. nih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to classical syntheses like the Skraup or Doebner-von Miller reactions. scispace.com Palladium, in particular, has emerged as a versatile catalyst for quinoline synthesis.

Palladium-Catalyzed Methods: Palladium-catalyzed reactions offer numerous pathways to quinolines, including cross-coupling and cyclization strategies. One prominent approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids, bases, or other additives. scispace.comrsc.org Another powerful one-pot method involves the reaction of readily available 2-amino aromatic ketones with alkynes, catalyzed by palladium, to form polysubstituted quinolines. rsc.org The palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines also provides an efficient route to 2-arylquinolines. nih.gov

Furthermore, palladium catalysis is central to C-H activation/functionalization strategies. For instance, the oxidative C-H/C-H coupling of quinolines with unactivated arenes can be achieved using a Pd(OAc)₂ catalyst with additives like Ag₂CO₃ and pivalic acid (PivOH). nih.gov Palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant is an effective method for synthesizing 2,3-disubstituted quinolines. organic-chemistry.org These methods highlight the power of palladium to mediate complex bond formations in an efficient and controlled manner.

C-H Activation: Direct C-H functionalization is a highly atom- and step-economical strategy for synthesizing functionalized quinolines. nih.govmdpi.com Transition metal catalysis is at the forefront of these developments, enabling the site-selective introduction of various functional groups. nih.gov While palladium is widely used, other metals like cobalt have also proven effective. A Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, where DMSO serves as a C1 building block, allows for the direct synthesis of a broad range of quinolines under mild conditions. organic-chemistry.orgmdpi.com Rhodium(III)-catalysis has been used for the amide-directed C-H heteroarylation of quinolines, demonstrating high regioselectivity. acs.org These C-H activation strategies represent the cutting edge of organic synthesis, offering direct routes to complex quinoline structures that would be difficult to access through traditional means. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Method | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Allyl alcohols, Anilines | Oxidative Cyclization | scispace.comrsc.org |

| Palladium Catalyst | 2-Amino aromatic ketones, Alkynes | One-pot Annulation | rsc.org |

| PdCl₂(PPh₃)₂ | o-Aminocinnamonitriles, Arylhydrazines | Denitrogenative Cascade | nih.gov |

| Cp*Co(CO)I₂ / AgNTf₂ | Anilines, Alkynes, DMSO | C-H Activation/Cyclization | organic-chemistry.org |

| PdCl₂ / PPh₃ / Cu(TFA)₂ | o-Vinylanilines, Alkynes | Oxidative Annulation | organic-chemistry.org |

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of substituents (regiochemistry) is paramount in modern synthetic chemistry. For quinoline derivatives, these factors can profoundly influence biological activity and material properties.

While this compound itself is an achiral molecule, enantioselective methods are critical for the synthesis of its chiral derivatives, which may possess stereocenters on substituents or on a reduced quinoline core. The development of such strategies allows for the production of single enantiomers, which is often essential for pharmaceutical applications.

One approach to enantioselectivity is the use of chiral catalysts. For example, palladium complexes with chiral N-heterocyclic carbene (NHC) ligands have been used for the enantioselective fluorination of α-keto esters, which can be precursors to chiral β-fluoro-α-hydroxy esters. beilstein-journals.org Similarly, copper(II) complexes with chiral bisoxazoline ligands can catalyze the enantioselective fluorination of β-ketoesters. beilstein-journals.org

Another strategy involves dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. A chemoenzymatic dynamic kinetic resolution has been developed for allylic alcohols using a ruthenium catalyst in combination with a lipase (B570770) or protease to produce allylic esters with high enantiomeric excess. nih.gov These esters can then be converted into other chiral molecules, such as α-methyl substituted carboxylic acids. nih.gov Cascade reactions, such as the Prins cascade cyclization, have also been employed for the highly stereoselective synthesis of complex fused quinoline derivatives like hexahydro-1H-pyrano[3,4-c]quinolines. acs.org These methodologies provide powerful tools for accessing optically active quinoline-based compounds. acs.orgmdpi.com

The ability to direct incoming substituents to a specific position on the quinoline ring is a fundamental challenge in synthesis. Regioselectivity is often governed by the inherent electronic properties of the quinoline nucleus and the directing effects of existing substituents. However, transition metal catalysis provides powerful tools to override these intrinsic biases. acs.org

The C-H functionalization of quinolines and their N-oxide derivatives is a prime example of where regiochemical control is crucial. nih.govmdpi.com The position of functionalization (e.g., C2, C3, C4, C8) can often be tuned by the choice of metal catalyst, ligand, and directing group. acs.org For instance, while many reactions favor functionalization at the C2 position due to the coordinating effect of the nitrogen atom, specific conditions can direct reactions elsewhere. acs.org The use of a sterically hindered N-heterocyclic carbene ligand and a Lewis acid co-catalyst in a nickel-catalyzed reaction of quinolines with alkenes was crucial for achieving C4-alkylation selectivity. acs.org

For quinoline N-oxides, copper-catalyzed reactions have shown excellent regioselectivity for C-H functionalization. researchgate.net Manganese-catalyzed hydroboration of quinolines can also be controlled to favor either 1,4- or 1,2-addition depending on the pincer ligand used on the manganese complex, demonstrating ligand-controlled regiodivergence. chinesechemsoc.org Electrophile-driven cyclizations, such as the iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, provide a metal-free method for the regioselective synthesis of highly substituted 3-iodoquinolines. organic-chemistry.org These methods, which allow for the selective modification of nearly every position on the quinoline ring, are indispensable for the targeted synthesis of complex derivatives like this compound. nih.govnih.gov

Table 2: Regioselective Functionalization of the Quinoline Ring

| Position | Reaction Type | Catalyst/Reagent | Notes | Reference |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ | Arylation of quinoline N-oxide with unactivated benzene (B151609). | mdpi.com |

| C3 | Arylation | Rh(III) | Amide-directed C-H/C-H coupling with heteroarenes. | acs.org |

| C4 | Alkylation | Ni(0) / Lewis Acid | Reaction with alkenes using a sterically hindered NHC ligand. | acs.org |

| C3 | Alkenylation | Gold Catalyst | C3-H functionalization of quinoline N-oxides with indoles. | researchgate.net |

| C3 | Iodination | I₂ (Molecular Iodine) | Electrophilic 6-endo-dig iodocyclization. | organic-chemistry.org |

| C4 | Hydroboration | Manganese-Pincer Complex | Selective 1,4-hydroboration. | chinesechemsoc.org |

Chemical Reactivity and Mechanistic Investigations of 6 Methylquinoline 5 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a primary site for a variety of synthetic transformations, including the formation of esters and amides, decarboxylation, and reduction to other functional groups.

The carboxylic acid functional group of 6-methylquinoline-5-carboxylic acid can readily undergo esterification and amidation, which are fundamental reactions in organic synthesis. These transformations proceed via nucleophilic acyl substitution.

Esterification: The conversion of the carboxylic acid to its corresponding ester, such as methyl 6-methylquinoline-5-carboxylate, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. researchgate.net Another effective method involves the use of alkylating agents on the carboxylate salt. google.com For instance, the generation of a cesium salt of a quinoline (B57606) carboxylic acid followed by exposure to iodomethane (B122720) has been used to produce methyl esters. nih.gov

Amidation: The formation of amides from this compound requires coupling the acid with a primary or secondary amine. Direct reaction is often inefficient because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling agents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.orgnih.govresearchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Mechanism |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl | Fischer-Speier Esterification |

| Halogenating Agents | SOCl₂, (COCl)₂ | Formation of reactive acyl chloride intermediate | |

| Alkylating Agents | Iodomethane (CH₃I) with a carboxylate salt | Sₙ2 reaction on the alkylating agent | |

| Amidation | Coupling Agents | DCC, EDC | Carbodiimide-mediated coupling |

| Triazine Derivatives | CDMT | Formation of a highly reactive acyl-triazine intermediate |

Decarboxylation involves the removal of the carboxyl group, typically released as carbon dioxide (CO₂). This reaction usually requires heating and can be facilitated under either acidic or basic conditions. organicchemistrytutor.com For aromatic carboxylic acids, decarboxylation often proceeds by heating the acid with a substance like soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org In this process, the -COOH group is replaced by a hydrogen atom. libretexts.org

Applying this to this compound, heating with soda lime would be expected to yield 6-methylquinoline (B44275). The reaction is believed to proceed through the formation of the sodium salt, which then eliminates CO₂. libretexts.org The stability of the resulting carbanion intermediate is a key factor; however, the direct formation of an aryl carbanion is generally unfavorable. The reaction conditions for the decarboxylation of aromatic acids can be harsh. organicchemistrytutor.com Some studies have explored the decarboxylation of related acids in quinoline as a solvent, indicating the high temperatures often required for such transformations. acs.org

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, with the outcome depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, readily reducing carboxylic acids to 1° alcohols. quimicaorganica.orglibretexts.org The reaction proceeds through a double nucleophilic addition, with an aldehyde as a transient intermediate that is immediately further reduced. libretexts.org Therefore, treating this compound with LiAlH₄ would yield (6-methylquinolin-5-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org More recent methods have employed earth-abundant metal catalysts, such as manganese carbonyl complexes, for the hydrosilylation of carboxylic acids to alcohols under milder conditions. nih.gov

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is difficult because the aldehyde product is more reactive than the starting acid and is typically reduced further to the alcohol. libretexts.org Isolating the aldehyde requires carefully chosen reagents that can stop the reaction at the intermediate stage. Modified, less reactive hydride reagents are used for this purpose. For example, diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) can be used to reduce esters to aldehydes. libretexts.org A one-pot conversion from the carboxylic acid can sometimes be achieved by first converting the acid in situ to a silyl (B83357) ester, which is then reduced. chemistrysteps.com Nickel-catalyzed reductions have also been developed for the direct conversion of carboxylic acids to aldehydes. organic-chemistry.org These specialized methods could potentially be applied to synthesize 6-methylquinoline-5-carbaldehyde (B567779) from the parent acid.

Table 2: Reduction Products of this compound

| Reagent(s) | Product | Functional Group Transformation | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (6-Methylquinolin-5-yl)methanol | -COOH → -CH₂OH | Powerful, non-selective reducing agent harvard.edu |

| Manganese Catalysts (e.g., [MnBr(CO)₅]) with Silanes | (6-Methylquinolin-5-yl)methanol | -COOH → -CH₂OH | Milder, more selective conditions nih.gov |

| Nickel Catalysts with Silanes | 6-Methylquinoline-5-carbaldehyde | -COOH → -CHO | Prevents over-reduction to the alcohol organic-chemistry.org |

| DIBAL-H (via in situ ester) | 6-Methylquinoline-5-carbaldehyde | -COOH → -CHO | Requires low temperature and careful control libretexts.orgchemistrysteps.com |

Quinoline Ring System Reactivity

The quinoline ring is an aromatic heterocycle where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic attack. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the typical site for electrophilic aromatic substitution. arsdcollege.ac.in

In electrophilic aromatic substitution (EAS) of quinoline, the attack generally occurs on the benzene ring at positions 5 and 8. arsdcollege.ac.in The outcome for this compound is governed by the combined directing effects of the substituents.

Carboxylic Acid Group (-COOH) at C5: This is a deactivating, meta-directing group. doubtnut.com It will strongly deactivate the ring towards electrophilic attack and direct incoming electrophiles to position C7.

Methyl Group (-CH₃) at C6: This is an activating, ortho, para-directing group. It will direct incoming electrophiles to positions C5 and C7.

Quinoline Nitrogen: The protonated nitrogen under acidic conditions strongly deactivates both rings, but the effect is more pronounced on the pyridine ring.

Considering these factors, electrophilic substitution on this compound is predicted to be difficult due to the deactivating effect of the carboxyl group. The most likely position for substitution would be C7, as it is meta to the deactivating carboxyl group and ortho to the activating methyl group. The C8 position is sterically hindered by the peri-relationship with the C1 nitrogen and adjacent C7.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 7-nitro-6-methylquinoline-5-carboxylic acid. masterorganicchemistry.comHalogenation: Halogenation with reagents like Br₂ or N-bromosuccinimide (NBS) would similarly be expected to occur at the C7 position. evitachem.com

The electron-deficient pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 (alpha) and C4 (gamma) positions. arsdcollege.ac.in These reactions often require a good leaving group, such as a halide, to be present at these positions for a nucleophilic aromatic substitution (SₙAr) to occur.

While this compound itself does not have a leaving group on the pyridine ring, it can be a precursor to compounds that do. For example, it is possible to synthesize 2-chloro-6-methylquinoline-5-carboxylic acid from the corresponding 2-oxo (quinolone) derivative. researchgate.netnuph.edu.uanuph.edu.ua Once the 2-chloro derivative is formed, the chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups at the C2 position. The Chichibabin reaction, which involves heating with sodamide to introduce an amino group, is a classic example of nucleophilic substitution on an unsubstituted quinoline, typically occurring at C2. arsdcollege.ac.in

Table 3: Summary of Chemical Reactivity

| Moiety | Reaction Type | Key Reagents | Expected Product(s) / Position of Attack |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | 6-Methylquinoline-5-carboxylate ester |

| Carboxylic Acid | Amidation | Amine, DCC | 6-Methylquinoline-5-carboxamide |

| Carboxylic Acid | Decarboxylation | Soda Lime, Heat | 6-Methylquinoline |

| Carboxylic Acid | Reduction (Alcohol) | LiAlH₄ | (6-Methylquinolin-5-yl)methanol |

| Carboxylic Acid | Reduction (Aldehyde) | Ni-catalyst/Silane | 6-Methylquinoline-5-carbaldehyde |

| Quinoline Ring | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | 7-Nitro-6-methylquinoline-5-carboxylic acid |

| Quinoline Ring | Nucleophilic Substitution | Requires activation (e.g., conversion to 2-chloro derivative) then nucleophile | Substitution at C2 or C4 |

Oxidation of the Quinoline Heterocycle and Nitrogen Atom

The oxidation of the quinoline core, including the nitrogen atom, is a significant transformation that can lead to a variety of functionalized products. While the benzene ring of quinoline is susceptible to oxidation by strong agents like potassium permanganate (B83412), the pyridine ring is comparatively resistant due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. orientjchem.org However, the nitrogen atom itself can be oxidized to form quinoline N-oxides. This transformation is often achieved using reagents like hydrogen peroxide in glacial acetic acid. cdnsciencepub.comlew.ro The resulting N-oxides are versatile intermediates for further functionalization of the quinoline ring, as the N-oxide group can direct subsequent reactions to the C2 and C8 positions. researchgate.net

The presence of substituents on the quinoline ring can influence the outcome of oxidation reactions. For instance, a methyl group at the 8-position can sterically hinder the approach of the oxidizing agent to the nitrogen atom, making N-oxide formation more difficult. cdnsciencepub.com In the context of quinoline carboxylic acids, the position of the carboxylic acid group is also a critical factor. For example, the microbial catabolism of quinoline-2-carboxylic acid begins with hydroxylation at the C5 position, indicating that the carboxylic acid group directs the oxidation to the benzene moiety rather than the pyridine part of the molecule. rsc.org

Oxidation can also be initiated by highly reactive species such as hydroxyl radicals (•OH). nih.gov Studies on 8-quinoline carboxylic acid have shown that it reacts with •OH radicals at diffusion-controlled rates. nih.govresearchgate.net The reaction mechanism and the resulting transient species are pH-dependent, with different absorption maxima observed under acidic, neutral, and basic conditions, indicating the formation of different radical adducts. nih.govresearchgate.net For instance, at a low pH of 1, the protonated 8-quinoline carboxylic acid reacts with •OH to form transient species with absorption maxima at 340 and 420 nm. nih.govresearchgate.net

The oxidation of quinoline can also lead to the cleavage of the benzene ring, yielding pyridine dicarboxylic acids. orientjchem.org For example, the oxidation of quinoline can produce quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org This type of oxidative degradation is a key consideration in the environmental fate of quinoline-based compounds. nih.gov

Table 1: Oxidation Reactions of Quinoline Derivatives

| Starting Material | Oxidizing Agent/Conditions | Product(s) | Observations | Citations |

| Quinoline | Hydrogen peroxide/Glacial acetic acid | Quinoline N-oxide | Standard method for N-oxide formation. | cdnsciencepub.comlew.ro |

| 8-Methylquinoline | Hydrogen peroxide/Glacial acetic acid | No N-oxide formed | Steric hindrance from the 8-methyl group prevents oxidation of the nitrogen atom. | cdnsciencepub.com |

| Quinoline-2-carboxylic acid | Microbial catabolism (mutant strain of Azotobacter sp.) | 5-Hydroxyquinoline-2-carboxylic acid | Hydroxylation occurs at the C5 position, indicating the influence of the carboxylic acid group. | rsc.org |

| 8-Quinoline carboxylic acid | Hydroxyl radical (•OH) at pH 1 | Transient radical adducts | Reaction occurs at a diffusion-controlled rate, with transient species showing absorption maxima at 340 and 420 nm. | nih.govresearchgate.net |

| Quinoline | Nitric acid/Sulfuric acid with mercury-copper catalyst | Quinolinic acid | Catalytic oxidation leading to ring opening. | google.com |

Reduction of the Quinoline Ring (e.g., to dihydro- or tetrahydroquinolines)

The reduction of the quinoline ring system to its partially or fully saturated analogues, such as dihydroquinolines and tetrahydroquinolines, is a fundamental transformation in organic synthesis, as these reduced structures are core components of many natural products and pharmaceuticals. orientjchem.org The choice of reducing agent and reaction conditions is crucial to control the extent of reduction and avoid side reactions. orientjchem.org

Catalytic hydrogenation is a common method for the reduction of quinolines. bohrium.com Palladium on carbon (Pd/C) is an effective catalyst for the transfer hydrogenation of quinoline carboxylic acids to 1,2,3,4-tetrahydroquinolines, using ammonium (B1175870) formate (B1220265) as a hydrogen source. benthamdirect.comeurekaselect.com This method is advantageous as it can also effect decarboxylation, providing a direct route to tetrahydroquinolines from quinoline carboxylic acids. benthamdirect.comeurekaselect.com The reaction is typically carried out in ethanol (B145695) at elevated temperatures. benthamdirect.comeurekaselect.com Nickel-based metal-organic frameworks (Ni-MOFs) have also been shown to be highly active catalysts for the cascade hydrogenation of quinolines. bohrium.com

The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkaline medium has been found to be stereoselective, yielding cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net The isolation of these products can be achieved by acidification with formic acid followed by extraction. researchgate.net

Alternative reduction strategies include the use of cobalt-amido cooperative catalysts for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines with ammonia (B1221849) borane (B79455) as the reductant. nih.gov This method offers high chemoselectivity and regioselectivity, preventing over-reduction to tetrahydroquinolines. nih.gov Boronic acids have also been demonstrated to catalyze the tandem reduction of quinoline to tetrahydroquinoline, followed by reductive N-alkylation. rsc.org

Table 2: Reduction of Quinoline Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Key Features | Citations |

| Quinoline carboxylic acids | Pd/C, Ammonium formate, Ethanol, 80 °C | 1,2,3,4-Tetrahydroquinolines | Decarboxylation-transfer hydrogenation. | benthamdirect.comeurekaselect.com |

| 2-Alkylquinoline-4-carboxylic acids | Raney nickel, Aqueous NaOH | cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids | Stereoselective reduction. | researchgate.net |

| Quinolines | Cobalt-amido catalyst, H₃N·BH₃, Room temperature | 1,2-Dihydroquinolines | Selective partial transfer hydrogenation. | nih.gov |

| Quinolines | Arylboronic acid catalyst | N-Substituted tetrahydroquinolines | Tandem reduction and reductive N-alkylation. | rsc.org |

Mechanistic Elucidation of Key Reactions

Proton Transfer Processes in Quinoline Carboxylic Acid Reactivity

Proton transfer is a fundamental process that governs the reactivity of quinoline carboxylic acids in various chemical and biological systems. The quinoline moiety contains a basic nitrogen atom, while the carboxylic acid group is acidic, making these molecules capable of intramolecular and intermolecular proton transfer. researchgate.netpublish.csiro.au The relative acidity and basicity of these groups, influenced by substituents and the solvent environment, dictate the dominant reaction pathways. nih.gov

In the solid state, the interaction between a quinoline derivative and a carboxylic acid often leads to proton transfer from the carboxylic acid to the quinoline nitrogen, forming a quinolinium carboxylate salt. researchgate.netpublish.csiro.au This has been observed in the crystal structures of compounds formed between 8-aminoquinoline (B160924) or quinolin-8-ol and various nitro-substituted benzoic acids. researchgate.netpublish.csiro.au

In solution, especially in protic solvents, the situation is more complex, with the possibility of excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.govrsc.org ESIPT is an ultrafast process where a proton is transferred within a molecule upon photoexcitation. For certain quinoline derivatives with a strategically placed proton donor group, ESIPT can lead to the formation of a transient tautomeric species with distinct photophysical properties, such as a large Stokes shifted fluorescence. rsc.org The efficiency and dynamics of ESIPT can be tuned by altering the electronic properties of the substituents on the quinoline ring. rsc.org For example, studies on phenol-quinoline systems have shown that the strength of the intramolecular hydrogen bond significantly influences the ESIPT barrier and reaction rate. nih.govrsc.org

The reactivity of quinoline carboxylic acids in decarboxylation reactions is also governed by proton transfer equilibria. The rate of decarboxylation of quinolinic acid is pH-dependent, with the maximum rate occurring at the isoelectric pH where the zwitterionic form is most abundant. cdnsciencepub.com This indicates that the protonation state of both the quinoline nitrogen and the carboxylic acid groups plays a crucial role in the reaction mechanism. cdnsciencepub.com

Role of Catalysts and Reaction Intermediates in Transformations

Catalysts play a pivotal role in directing the transformations of quinoline carboxylic acids and their derivatives, enabling reactions that would otherwise be inefficient or unselective. A wide range of catalysts, from transition metals to organocatalysts and enzymes, have been employed.

Transition Metal Catalysis: Palladium catalysts are widely used for cross-coupling and reduction reactions. For instance, Pd/C is effective for the decarboxylation-transfer hydrogenation of quinoline carboxylic acids. benthamdirect.comeurekaselect.com Rhodium and ruthenium complexes have been used in the synthesis of quinoline carboxylates through C-H activation and annulation strategies. mdpi.com Copper and cobalt catalysts are also employed in various cyclization and C-H functionalization reactions to build the quinoline scaffold. mdpi.com

Acid/Base Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TSA) and sulfamic acid, are crucial in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. researchgate.nettandfonline.com The catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the aniline (B41778) derivative, and also facilitates the subsequent cyclization and dehydration steps. tandfonline.comacs.org Mechanistic studies suggest the formation of an imine intermediate, which then reacts with the enol form of pyruvic acid. acs.orgnih.govacs.org

Nanocatalysis: Nanoparticles, such as ionically tagged magnetic nanoparticles and Keplerate-type isopolyoxomolybdates, have emerged as highly efficient and recyclable catalysts for the synthesis of quinoline carboxylic acid derivatives. acs.orgscielo.org.mx These catalysts often provide a high surface area and unique electronic properties that enhance catalytic activity. bohrium.com

Reaction Intermediates: The elucidation of reaction mechanisms often involves the identification and characterization of key intermediates. In the Doebner reaction, the formation of an imine from the condensation of an aniline and an aldehyde is a critical first step. nih.govacs.org This is followed by the addition of an enol or enolate of pyruvic acid to form an intermediate that undergoes cyclization. acs.orgimist.ma In some cases, uncyclized intermediates can be isolated, providing direct evidence for the proposed mechanistic pathway. tandfonline.com In oxidation reactions involving radicals, transient absorption spectroscopy is used to detect short-lived radical adducts. nih.govresearchgate.net

Table 3: Catalysts in Quinoline Carboxylic Acid Transformations

| Reaction Type | Catalyst | Role of Catalyst | Citations |

| Decarboxylation-Transfer Hydrogenation | Pd/C | Catalyzes both decarboxylation and hydrogenation. | benthamdirect.comeurekaselect.com |

| Doebner Reaction | p-Toluenesulfonic acid (p-TSA) | Acid catalyst for imine formation and cyclization. | tandfonline.com |

| Doebner Reaction | Sulfamic Acid | Efficient and recyclable solid acid catalyst. | researchgate.net |

| Hydrogenation | Ni-MOFs | Heterogeneous catalyst for cascade hydrogenation. | bohrium.com |

| C-H Functionalization | Rhodium, Ruthenium, Copper, Cobalt complexes | Catalyze C-H activation and annulation. | mdpi.com |

| Amination | Keplerate-type isopolyoxomolybdate | Highly effective heterogeneous catalyst for direct amination. | scielo.org.mx |

Reaction Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound and related compounds, helping to understand reaction mechanisms and predict reaction outcomes.

Reaction Kinetics: The kinetics of the reaction of quinoline carboxylic acids with reactive species like hydroxyl radicals have been investigated using techniques such as pulse radiolysis. nih.gov For 8-quinoline carboxylic acid, the bimolecular rate constant for its reaction with •OH radicals at pH 7 was determined to be 1.4 × 10⁹ M⁻¹s⁻¹, indicating a diffusion-controlled process. nih.gov The pH of the medium significantly affects the reaction rate and the nature of the transient species formed. nih.govresearchgate.net

The decarboxylation of quinolinic acid has also been studied kinetically. cdnsciencepub.com The reaction follows first-order kinetics, and the rate is highly dependent on pH, with a rate maximum observed at the isoelectric point. This suggests that the zwitterionic form of the molecule is the most reactive species in the decarboxylation process. cdnsciencepub.com The rate constants for the decarboxylation of the zwitterionic and monoanionic forms of quinolinic acid at 95°C were determined to be 3.3 × 10⁻⁵ s⁻¹ and 1.0 × 10⁻⁵ s⁻¹, respectively. cdnsciencepub.com

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been determined for the partitioning of quinoline-2-carboxylic acid between immiscible solvents. ekb.eg These studies show that the distribution process is spontaneous and endothermic, with an increase in entropy. ekb.eg

Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of the binding of quinoline-2-carboxylic acid derivatives to biological targets like metallo-β-lactamases. acs.org These studies provide information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction, revealing the driving forces behind inhibitor binding. acs.org For example, the binding of some 8-substituted quinoline-2-carboxylic acids to the NDM-1 enzyme is characterized by a significant entropic gain. acs.org

Computational studies using Density Functional Theory (DFT) are also employed to calculate thermodynamic parameters and explore reaction energy profiles, providing a theoretical framework to complement experimental findings. researchgate.net

Table 4: Kinetic and Thermodynamic Data for Quinoline Carboxylic Acid Reactions

| Reaction | Compound | Parameter | Value | Conditions | Citations |

| Reaction with •OH radical | 8-Quinoline carboxylic acid | Bimolecular rate constant | 1.4 × 10⁹ M⁻¹s⁻¹ | pH 7 | nih.gov |

| Decarboxylation | Quinolinic acid (zwitterion) | First-order rate constant (kHA) | 3.3 × 10⁻⁵ s⁻¹ | 95 °C, Ionic strength 1.0 | cdnsciencepub.com |

| Decarboxylation | Quinolinic acid (monoanion) | First-order rate constant (kA) | 1.0 × 10⁻⁵ s⁻¹ | 95 °C, Ionic strength 1.0 | cdnsciencepub.com |

| Partitioning (diethyl ether/water) | Quinoline-2-carboxylic acid | ΔG | Varies with temperature | 293-318 K | ekb.eg |

| Partitioning (diethyl ether/water) | Quinoline-2-carboxylic acid | ΔH | Endothermic | 293-318 K | ekb.eg |

| Partitioning (diethyl ether/water) | Quinoline-2-carboxylic acid | ΔS | Positive | 293-318 K | ekb.eg |

Derivatization, Analog Development, and Role As a Synthetic Building Block

Synthesis of Advanced 6-Methylquinoline-5-carboxylic Acid Derivatives

The strategic modification of this compound is key to unlocking its potential in various applications. These modifications can be broadly categorized into functionalization of the quinoline (B57606) ring, transformation of the carboxylic acid group, and the development of hybrid molecular scaffolds.

Structural Modifications on the Quinoline Ring through Functionalization

The quinoline ring system of this compound is amenable to various functionalization reactions, enabling the introduction of diverse substituents to modulate its physicochemical and biological properties. While specific examples for the 6-methyl-5-carboxylic acid isomer are not extensively documented, general principles of quinoline chemistry can be applied.

Modifications often target the electron-rich or electron-deficient positions of the quinoline nucleus. For instance, electrophilic substitution reactions can introduce nitro or halogen groups, which can then serve as handles for further transformations. The presence of the methyl group at the 6-position can influence the regioselectivity of these reactions.

Recent advances in C-H activation chemistry offer powerful tools for the direct functionalization of quinoline rings. nih.gov Metal-catalyzed reactions, for example, can facilitate the introduction of aryl, alkyl, or other functional groups at specific C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov While a comprehensive review on the regioselective functionalization of quinolines highlights various methods, specific applications to this compound would require further investigation. nih.gov

Table 1: Potential Structural Modifications on the Quinoline Ring

| Modification Type | Reagents and Conditions (General Examples for Quinolines) | Potential Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |

| Halogenation | NBS, NCS, Br₂ | Introduction of a halogen atom |

| C-H Arylation | Arylboronic acids, Palladium catalyst | Formation of an aryl-substituted quinoline |

| C-H Alkylation | Alkyl halides, Radical initiators | Introduction of an alkyl chain |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a prime site for a wide range of functional group transformations, leading to the synthesis of esters, amides, and other derivatives. These transformations are crucial for creating analogs with altered solubility, stability, and biological interaction profiles. cdnsciencepub.com

Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to produce various esters. Amide formation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. cdnsciencepub.com The direct aerobic oxidative amidation of methyl groups on azaarylmethanes represents another innovative approach to amide synthesis in related systems. nih.gov

An unusual transformation has been reported where a related 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione was converted into 1-methyl-4-substituted amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, showcasing the complex reactivity possible within quinoline systems. youtube.com

Table 2: Functional Group Transformations of the Carboxylic Acid Moiety

| Derivative | Reagents and Conditions (General Examples) |

| Methyl Ester | Methanol, H₂SO₄ (catalyst) |

| Ethyl Ester | Ethanol (B145695), DCC |

| Amide | SOCl₂, then R¹R²NH |

| Acyl Hydrazide | Esterification, then Hydrazine hydrate |

Development of Hybrid Scaffolds Incorporating the this compound Framework

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The this compound framework can serve as a scaffold for the development of such hybrid molecules. By linking it to other bioactive moieties through its carboxylic acid group or other functionalized positions on the quinoline ring, novel compounds with potentially synergistic or enhanced activities can be created.

This compound as a Versatile Synthetic Intermediate

Beyond its direct derivatization, this compound serves as a valuable intermediate in the synthesis of more complex chemical structures, particularly heterocyclic systems.

Precursor in Complex Heterocycle Synthesis

The reactive sites on this compound make it a suitable starting material for the construction of fused heterocyclic systems. The carboxylic acid can be converted into various functional groups that can then participate in cyclization reactions. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could yield an amine, which could then be used to build an additional ring onto the quinoline framework.

Although specific examples starting from this compound are sparse in the literature, the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, demonstrates the utility of quinoline carboxylic acids in building complex structures. semanticscholar.org Similarly, the Doebner-von Miller reaction provides a route to quinolines that can be further elaborated. semanticscholar.org These classical reactions, along with modern synthetic methods, underscore the potential of this compound as a precursor for novel heterocyclic compounds.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The synthesis of quinoline derivatives itself can often be achieved through MCRs. For instance, the Doebner reaction involves the condensation of an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid to form quinoline-4-carboxylic acids. ontosight.ai

While direct applications of this compound in MCRs as a starting component are not well-documented, its synthesis could potentially be achieved through a multi-component strategy. Furthermore, derivatives of this compound could be designed to participate in various MCRs to rapidly generate libraries of complex molecules.

Utilization in Cascade and Tandem Reactions

Cascade and tandem reactions represent a highly efficient and elegant strategy in modern organic synthesis. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of atom economy, reduced waste, and the rapid construction of complex molecular architectures from simple precursors. researchgate.net In the realm of quinoline chemistry, cascade reactions have emerged as a powerful tool for the synthesis of diverse and highly functionalized quinoline derivatives. researchgate.netacs.org

The general principle behind using cascade reactions for quinoline synthesis often involves the strategic combination of reactions such as annulations, cyclizations, and condensations. acs.orgrsc.org These methods provide a streamlined pathway to the quinoline core and its derivatives, which are prevalent in many biologically active compounds and natural products. researchgate.netnih.gov

While direct and specific examples of this compound as a reactant in documented cascade or tandem reactions are not prevalent in the current literature, its structure presents potential for such applications. The carboxylic acid and methyl group substituents on the quinoline framework could serve as handles for initiating or participating in cascade sequences. For instance, the carboxylic acid could be transformed into other functional groups that are amenable to intramolecular reactions, or the methyl group could be functionalized to initiate a cyclization cascade.

Several innovative cascade methodologies for synthesizing quinoline derivatives have been reported, highlighting the versatility of this approach. These reactions often employ transition metal catalysts, such as copper or palladium, to facilitate the intricate bond formations. acs.orgnih.gov For example, a copper-catalyzed cascade annulation involving heterocumulenes, alkynes, and diaryliodonium salts has been developed to produce a variety of quinoline derivatives with good yields and high selectivity. acs.org Another notable method involves a three-component reaction catalyzed sequentially by copper(I) and gold(I) to construct 4-hydroxyalkyl-quinoline derivatives. rsc.org Furthermore, a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines offers an efficient route to access quinolines. nih.gov

The following table provides an overview of selected cascade and tandem reactions used in the synthesis of quinoline derivatives, illustrating the diversity of reactants and conditions employed in these advanced synthetic strategies.

Representative Cascade and Tandem Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst / Reagents | Product Scope | Reference |

| [2 + 2 + 2] and [4 + 2] Annulation | Heterocumulenes, Alkynes, Diaryliodonium salts | CuOTf | Various quinoline derivatives | acs.org |

| Three-component Reaction | Anilines, Aldehyde derivatives, Aliphatic alkynes | CuCl / AuCl | 4-Hydroxyalkyl-quinoline derivatives | rsc.org |

| Denitrogenative Cascade | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂, L1, TfOH | Substituted quinolines | nih.gov |

| Carbocatalytic Cascade | 2-Vinylanilines, Aldehydes | Carbocatalyst | Polysubstituted quinolines | mdpi.com |

| [5 + 1] Annulation | 2-Ethynylaniline, Ethyl glyoxylate | CuBr₂, Trifluoroacetic acid (TFA) | 2,4-Disubstituted quinolines | organic-chemistry.org |

The development of novel cascade reactions remains an active area of research, and the potential inclusion of building blocks like this compound could lead to the discovery of new synthetic pathways and novel quinoline-based compounds.

Theoretical and Computational Studies on 6 Methylquinoline 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of quinoline (B57606) derivatives. These calculations provide a foundational understanding of the molecule's electronic characteristics and reactivity patterns.

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine the most stable, lowest-energy optimized geometry of quinoline carboxylic acids. nih.gov For instance, the analysis of 8-quinoline carboxylic acid (8QCA) reveals a planar structure stabilized by a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the nitrogen atom of the quinoline ring. nih.gov This structural feature significantly influences the molecule's electronic properties and reactivity.

A key component of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for the molecule to act as an electron donor in a reaction.

LUMO: This orbital relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests the molecule is a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of quinoline derivatives, these orbitals are typically distributed across the aromatic ring system, and their specific locations provide clues about where electronic interactions are most likely to occur. cnr.it

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Carboxylic Acid Analog (8QCA) (Note: Data is for 8-quinoline carboxylic acid, a structural analog, and serves as an example of typical values obtained from DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

This interactive table is based on data for a related compound and illustrates the type of information generated.

To pinpoint the most reactive sites within a molecule, computational chemists utilize reactivity descriptors derived from DFT. Among the most powerful are the Fukui functions, which measure the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov This allows for the prediction of where a molecule will most likely undergo electrophilic, nucleophilic, or radical attack.

The condensed Fukui functions are calculated for each atom (k) as follows:

For nucleophilic attack (fk+): Indicates the propensity of an atom to accept an electron.

For electrophilic attack (fk-): Indicates the propensity of an atom to donate an electron.

For radical attack (fk0): Represents the average of fk+ and fk-.

In a computational study of 8QCA, Fukui indices were calculated to determine the most probable site for attack by a hydroxyl radical. The results identified the C5 carbon atom as the most reactive site for this radical addition reaction. nih.gov Similar analyses on quinoline-5-carboxylic acid derivatives have been used to rationalize the regioselectivity of reactions. researchgate.net

Table 2: Example of Calculated Fukui Indices for Predicting Reactivity in 8-Quinoline Carboxylic Acid (Note: This data for an analog demonstrates how Fukui functions identify reactive centers.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| C2 | 0.045 | 0.021 | 0.033 |

| C4 | 0.051 | 0.019 | 0.035 |

| C5 | 0.089 | 0.075 | 0.082 |

| C7 | 0.033 | 0.088 | 0.061 |

| N1 | 0.025 | 0.095 | 0.060 |

This interactive table highlights the C5 position as the most susceptible to radical attack in the analog molecule.

The three-dimensional shape (conformation) of a molecule is critical to its reactivity. For 6-methylquinoline-5-carboxylic acid, a key conformational feature is the orientation of the carboxylic acid group relative to the quinoline ring. Computational studies on the analog 8QCA show that the most stable conformer is planar, a result of the strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the quinoline nitrogen. nih.gov This planarity maximizes the conjugation of the π-electron system, enhancing stability. This hydrogen bond can also influence reactivity by altering the acidity of the carboxylic proton and the basicity of the nitrogen atom.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration. The carboxylic acid group (-COOH) can theoretically exist in equilibrium with its tautomeric form, which involves the migration of a proton. While typically favoring the carboxylic acid form, reaction conditions could potentially involve less stable tautomers. Understanding the relative energies of these forms through computational analysis is crucial for predicting reaction pathways where the less abundant tautomer might be the key reactive species.

Reaction Mechanism Modeling and Transition State Analysis

Beyond static properties, computational chemistry excels at mapping the dynamic processes of chemical reactions. By modeling reaction pathways and analyzing transition states, researchers can gain a deep understanding of how chemical transformations occur.

Theoretical modeling allows for the step-by-step elucidation of complex reaction mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. For example, the degradation of the analog 8QCA by hydroxyl radicals was computationally modeled, revealing a pathway initiated by the addition of the •OH radical to the quinoline ring, primarily at the C5 position as predicted by Fukui functions. nih.gov

In other complex transformations, such as the catalyzed amidation of quinoline N-oxide, DFT calculations have been used to compare the feasibility of different reaction pathways (e.g., reaction at the C2 versus the C8 position). acs.org These studies map out the entire catalytic cycle, including steps like C-H activation, denitrogenation, and protodemetalation, providing a complete picture of the reaction sequence. acs.org For this compound, similar modeling could predict the outcomes of various synthetic transformations.

A critical output of reaction mechanism modeling is the energetic profile, often visualized as a reaction coordinate diagram. This profile plots the free energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The heights of the energy barriers on this profile correspond to the activation energies of individual steps, which determine the reaction kinetics.

In the study of 8QCA degradation, the energy barriers for the addition of the •OH radical to different carbon atoms were calculated. nih.gov The difference in the stability of intermediates and the energy of transition states helps explain why certain reaction pathways are favored over others. nih.govacs.org For instance, in the amidation of quinoline N-oxide, C2-amidation was found to be kinetically impossible due to a prohibitively high activation energy (51.1 kcal/mol), explaining the observed selectivity for the C8 position. acs.org

Table 3: Example Energetic Profile for the Reaction of 8-Quinoline Carboxylic Acid with •OH Radical (Note: Data is for a structural analog and illustrates how computational chemistry quantifies reaction energetics.)

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| •OH addition to C5 | 2.5 | -15.8 |

| •OH addition to C7 | 4.1 | -10.2 |

| H-abstraction from COOH | 6.7 | 5.4 |

This interactive table shows the calculated energies for different potential initial steps in the degradation of the analog compound, indicating that radical addition to the C5 position is the most favorable pathway both kinetically and thermodynamically.

Advanced Spectroscopic Property Prediction and Interpretation

Theoretical and computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By simulating spectra using quantum chemical methods, researchers can gain deep insights into molecular structure, bonding, and electronic environments that go far beyond simple compound identification. These computational approaches are essential for understanding how functional groups influence each other within the molecule and for corroborating the structures of reaction products in mechanistic studies.

Vibrational Spectroscopy (IR, Raman) Simulations for Structural Insights beyond Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular functional groups. However, its utility is significantly enhanced when combined with computational simulations, typically performed using Density Functional Theory (DFT). arabjchem.orgresearchgate.net For this compound, DFT calculations can predict the vibrational frequencies and intensities of its normal modes, providing a detailed, atom-by-atom picture of the molecule's dynamic behavior. iosrjournals.org

Furthermore, these simulations can elucidate the subtle structural and electronic effects of the substituents. The electron-donating methyl group at position 6 and the electron-withdrawing carboxylic acid group at position 5 create a specific electronic environment that influences the bond strengths and, consequently, the vibrational frequencies throughout the quinoline scaffold. DFT calculations can quantify these effects, revealing how intramolecular interactions, such as hydrogen bonding between the carboxylic acid's hydroxyl group and the quinoline nitrogen, alter the vibrational landscape. researchgate.net Such detailed understanding is crucial for correlating structural features with the molecule's chemical properties and reactivity.

Below is a representative table of predicted vibrational frequencies for key functional groups in this compound, as would be obtained from a DFT (e.g., B3LYP/6-311++G(d,p)) calculation. arabjchem.org

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description & Structural Insight |

|---|---|---|

| ~3450 | ν(O-H) | O-H stretching of the carboxylic acid. The frequency can indicate the strength of intra- or intermolecular hydrogen bonding. |

| ~3070 | ν(C-H)arom | Aromatic C-H stretching modes of the quinoline ring. |

| ~2950 | ν(C-H)methyl | Symmetric and asymmetric C-H stretching of the methyl group. |

| ~1715 | ν(C=O) | Carbonyl stretching of the carboxylic acid. Its frequency is sensitive to electronic effects from the quinoline ring and hydrogen bonding. chemrxiv.org |

| ~1610, 1580, 1500 | ν(C=C), ν(C=N) | Stretching vibrations of the quinoline ring system. These modes are often coupled and provide a fingerprint of the heterocyclic core. arabjchem.org |

| ~1420 | δ(O-H) | In-plane bending of the carboxylic acid O-H group, often coupled with C-O stretching. |

| ~1250 | ν(C-O) | C-O stretching of the carboxylic acid group, coupled with O-H bending. |

| ~830 | γ(C-H) | Out-of-plane C-H bending (wagging) modes of the substituted benzene (B151609) portion of the quinoline ring. |

Nuclear Magnetic Resonance Chemical Shift Predictions and Corroboration for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise connectivity and chemical environment of atoms in a molecule. nih.gov Computational prediction of NMR chemical shifts, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become an indispensable tool for structural verification. tsijournals.comresearchgate.netmdpi.com For a molecule like this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy, which is vital for confirming its synthesis and for mechanistic investigations. tsijournals.commsu.ru

Mechanistic studies often involve reactions where multiple isomers could potentially form. For example, in the synthesis of this compound, carboxylation of 6-methylquinoline (B44275) could theoretically occur at different positions. Comparing the experimentally measured NMR spectrum of the product with the computationally predicted spectra for all possible isomers provides definitive proof of the product's structure. nih.govresearchgate.net This corroboration is crucial, as the identity of the product is a prerequisite for any further study of its reactivity or biological activity. nih.gov

Furthermore, these predictions help in understanding the electronic structure of the molecule. The calculated chemical shifts reflect the magnetic shielding around each nucleus, which is directly related to the local electron density. For this compound, the calculations would show how the electron-withdrawing carboxylic acid group deshields nearby protons and carbons (e.g., H4, C5, C6), causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl group would have a slight shielding effect on its neighboring atoms. These subtle electronic details, predicted computationally and confirmed experimentally, are key to understanding the molecule's behavior in subsequent chemical transformations. uncw.edumdpi.com The ability to detect and characterize transient intermediates, even those present at concentrations below the standard NMR detection limit, can be enhanced by combining computational predictions with advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST), providing deep mechanistic insights. acs.orgresearchgate.net

The following table presents a comparison of experimental ¹H NMR chemical shifts for the parent compound, 6-methylquinoline, with the theoretically predicted shifts for this compound, illustrating the expected influence of the carboxylic acid group.

| Proton Position | Experimental δ (ppm) for 6-Methylquinoline | Predicted δ (ppm) for this compound | Rationale for Predicted Shift |

|---|---|---|---|

| H2 | ~8.84 | ~8.9 | Minor deshielding due to overall electron-withdrawing effect of COOH group. |

| H3 | ~7.34 | ~7.4 | Slight deshielding. |

| H4 | ~8.04 | ~8.5 | Significant deshielding due to proximity to the anisotropic and electron-withdrawing COOH group at C5. |

| H7 | ~7.55 | ~7.6 | Minor deshielding. |

| H8 | ~8.00 | ~8.1 | Minor deshielding. |

| -CH₃ | ~2.52 | ~2.6 | Slight deshielding from the adjacent COOH group. |

| -COOH | N/A | ~12-13 | Characteristic chemical shift for a carboxylic acid proton, highly deshielded and potentially broadened by hydrogen bonding and exchange. |

Supramolecular Chemistry and Crystal Engineering Involving 6 Methylquinoline 5 Carboxylic Acid

Non-Covalent Interactions and Self-Assembly

The solid-state structure of materials built from 6-methylquinoline-5-carboxylic acid is dictated by a sophisticated network of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and specific, enabling the precise control of molecular packing and, consequently, the material's properties. The primary interactions at play include robust hydrogen bonds and subtle π-stacking, which collectively govern the self-assembly process.

Hydrogen Bonding Networks (O-H···N, N-H···O, C-H···O)

Hydrogen bonds are paramount in directing the assembly of crystals containing this compound. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the quinoline (B57606) ring's nitrogen atom is a potent hydrogen bond acceptor. This combination facilitates the formation of strong and predictable hydrogen-bonding motifs known as supramolecular synthons. ufsc.brtandfonline.com

The most prominent of these is the acid-pyridine heterosynthon, a robust interaction between the carboxylic acid and the quinoline nitrogen. ufsc.br This can manifest as either a neutral O-H···N hydrogen bond in a co-crystal or a charged N+-H···O- interaction in a salt, largely dependent on the pKa difference between the acid and the base. acs.org In studies involving analogous systems with 2-methylquinoline (B7769805) and various carboxylic acids, the formation of N-H···O and O-H···N hydrogen bonds has been consistently observed, forming the primary framework of the crystal structures. ufsc.brresearchgate.net

π-Stacking Interactions in Crystal Architectures

The planar, aromatic nature of the quinoline ring system in this compound makes it highly susceptible to π-stacking interactions. These non-covalent forces arise from the attractive interactions between the electron-rich π-systems of adjacent aromatic rings. In the crystal structures of compounds containing quinoline moieties, π-π stacking is a frequently observed feature that contributes significantly to the stability of the crystal lattice. iucr.orgiucr.org

These interactions can manifest in various geometries, including face-to-face and offset or slipped-stack arrangements. researchgate.net For instance, in co-crystals of 6-methylquinoline (B44275) with various chloro- and nitro-substituted benzoic acids, π–π interactions are consistently observed between the quinoline ring system and the benzene (B151609) ring of the acid molecule. iucr.org In some cases, additional π–π interactions are also found between the benzene rings of adjacent acid molecules. iucr.org The combination of hydrogen bonding and π-stacking interactions often leads to the formation of well-defined structural motifs, such as one-dimensional chains or two-dimensional layers. researchgate.netresearchgate.net The centroid-to-centroid distances and the degree of ring slippage are key parameters in characterizing the strength and nature of these π-stacking interactions. researchgate.net

Other Weak Intermolecular Interactions (e.g., Halogen Bonding)

While hydrogen bonding and π-stacking are often the dominant forces, other weaker intermolecular interactions can also influence the crystal packing of structures involving quinoline derivatives. These include halogen bonds, which are non-covalent interactions between a halogen atom (acting as an electrophilic region) and a nucleophilic site, such as an oxygen or nitrogen atom.

Co-crystallization and Adduct Formation

The deliberate design of multi-component crystals, such as co-crystals and salts, is a cornerstone of crystal engineering. This strategy allows for the modification of a substance's physicochemical properties without altering its covalent structure. This compound, with its capacity for robust and directional interactions, is an excellent candidate for the synthesis of such multi-component systems.

Design and Synthesis of Multi-Component Crystals and Salts

The formation of multi-component crystals involving this compound is typically achieved through co-crystallization from a solution containing the acid and a selected co-former. The choice of co-former is critical and is often guided by the principles of supramolecular chemistry, aiming to introduce complementary functional groups that can form predictable and stable non-covalent interactions.

Carboxylic acids are frequently used as co-formers due to their ability to form strong hydrogen bonds. tandfonline.com The synthesis of salts and co-crystals of quinoline derivatives with various carboxylic acids has been extensively studied. ufsc.bracs.orgub.eduscribd.com These studies have shown that by systematically varying the carboxylic acid co-former, it is possible to generate a diverse range of crystalline structures with different packing arrangements and, consequently, different properties. ufsc.br The synthesis process often involves the slow evaporation of a solution containing stoichiometric amounts of the quinoline derivative and the co-former. iucr.org The resulting crystals can then be characterized using techniques such as single-crystal X-ray diffraction to elucidate their three-dimensional structure.

| Co-former Type | Interaction Principle | Resulting Crystal Type | Reference |

| Carboxylic Acids | Hydrogen bonding (O-H···N, O-H···O) | Co-crystals or Salts | ufsc.br, tandfonline.com, acs.org |

| Amines | Hydrogen bonding (N-H···O) | Salts | ub.edu |

| Halogenated Compounds | Halogen bonding (X···N, X···O) | Co-crystals | iucr.org |

Role of this compound in Supramolecular Synthons

In the context of multi-component crystals, this compound plays a crucial role in the formation of reliable and recurring patterns of intermolecular interactions known as supramolecular synthons. tandfonline.com The carboxylic acid group and the quinoline nitrogen are the key functionalities that drive the formation of these synthons.